molecular formula C3H5N3OS B12904055 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- CAS No. 23968-85-6

3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)-

Cat. No.: B12904055
CAS No.: 23968-85-6
M. Wt: 131.16 g/mol
InChI Key: VVVKMBYFOGNRRU-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- is a heterocyclic compound featuring a triazole ring with a mercaptomethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with formic acid or its derivatives. The reaction conditions often require moderate temperatures and the presence of catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In the field of biology and medicine, this compound has shown promise as a pharmacophore in the development of new drugs. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer activities. The presence of the mercaptomethyl group enhances its ability to interact with biological targets, making it a valuable scaffold for drug design.

Industry: Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials. Its derivatives are employed in the production of polymers, coatings, and other materials that require specific chemical properties.

Properties

23968-85-6

Molecular Formula

C3H5N3OS

Molecular Weight

131.16 g/mol

IUPAC Name

3-(sulfanylmethyl)-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C3H5N3OS/c7-3-4-2(1-8)5-6-3/h8H,1H2,(H2,4,5,6,7)

InChI Key

VVVKMBYFOGNRRU-UHFFFAOYSA-N

Canonical SMILES

C(C1=NNC(=O)N1)S

Origin of Product

United States

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